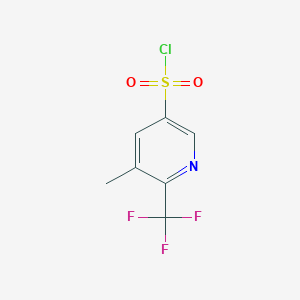

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Description

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a pyridine ring substituted with a methyl group at position 5 and a trifluoromethyl group at position 4. Its molecular formula is C₇H₅ClF₃NO₂S, with a molecular weight of ~259.57 g/mol (calculated). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceutical applications, where sulfonyl chlorides serve as electrophilic agents for forming sulfonamides or sulfonate esters .

The synthesis of such compounds typically involves chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) under reflux conditions, as seen in analogous procedures for pyrazole and pyrimidine derivatives .

Properties

IUPAC Name |

5-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c1-4-2-5(15(8,13)14)3-12-6(4)7(9,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVQFCSFNYLAIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of Substituted Pyridines

Sulfonation of pre-functionalized pyridines is a conventional approach. For 5-methyl-6-(trifluoromethyl)pyridine, sulfonation at the 3-position requires precise control of reaction conditions to overcome steric hindrance from the 5-methyl and 6-trifluoromethyl groups. Fuming sulfuric acid (20–30% SO₃) at 150–180°C for 6–12 hours typically achieves this, though yields may be modest (40–60%) due to competing decomposition.

Key Variables:

- Temperature: Elevated temperatures (≥150°C) enhance sulfonation kinetics but risk side reactions.

- Electrophilic directing groups: The trifluoromethyl group’s electron-withdrawing nature deactivates the ring, necessitating harsher conditions compared to unsubstituted pyridine.

Ring Construction via Hantzsch-like Synthesis

An alternative route involves assembling the pyridine ring with pre-installed substituents. For example, a Kröhnke reaction between a β-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate) and a methyl-substituted enamine could yield the trifluoromethyl- and methyl-bearing pyridine core. Subsequent sulfonation at the 3-position follows standard protocols.

Advantages:

- Avoids direct sulfonation challenges by positioning substituents early in the synthesis.

- Enables modular introduction of functional groups.

Chlorination of Sulfonic Acid to Sulfonyl Chloride

The conversion of 5-methyl-6-(trifluoromethyl)pyridine-3-sulfonic acid to its sulfonyl chloride derivative employs phosphorus pentachloride (PCl₅) as the chlorinating agent. The patented method for pyridine-3-sulfonyl chloride provides a validated industrial blueprint, adaptable to the substituted analogue with modifications for steric and electronic effects.

Reaction Mechanism and Byproduct Mitigation

PCl₅ reacts with sulfonic acid via a two-step process:

- Formation of a sulfonic-phosphoric mixed anhydride intermediate.

- Displacement by chloride to yield sulfonyl chloride and phosphorus oxychloride (POCl₃).

Critical Challenges:

- Byproduct formation: Excess PCl₅ promotes electrophilic chloro-dehydrogenation at the pyridine’s 5-position, generating 5-chloro derivatives. This is exacerbated in 5-methyl-6-(trifluoromethyl)pyridine due to steric crowding, which slows the desired reaction and increases side-product formation.

Optimization Strategies (Adapted from):

| Parameter | Optimal Range for Target Compound | Rationale |

|---|---|---|

| PCl₅ stoichiometry | 0.4–0.8 molar equivalents | Limits excess chlorinating agent, reducing chloro-byproduct formation. |

| Addition rate | 0.5–1.0 hours (continuous) | Prevents localized PCl₅ excess, ensuring gradual reaction progression. |

| Temperature | 110–130°C | Balances reaction rate and byproduct suppression. |

| Solvent | Monochlorobenzene | High boiling point (132°C) accommodates elevated temperatures. |

Example Protocol:

- Charge a reactor with 5-methyl-6-(trifluoromethyl)pyridine-3-sulfonic acid (1.0 mol) and monochlorobenzene (1.5 L).

- Heat to 120°C under nitrogen.

- Add PCl₅ (0.6 mol) continuously over 2 hours via syringe pump.

- Maintain at 120°C for 1 hour post-addition.

- Cool to 80°C, filter unreacted sulfonic acid (recyclable).

Expected Outcomes:

Purification via Distillation Under Reduced Pressure

Crude reaction mixtures contain monochlorobenzene, POCl₃, and residual PCl₅. Distillation under vacuum isolates the product while minimizing thermal degradation.

Distillation Parameters:

| Stage | Temperature (°C) | Pressure (kPa) | Target Fraction |

|---|---|---|---|

| Initial | 90–95 | 3.0–4.0 | Solvent (monochlorobenzene) removal |

| Main | 95–100 | 0.3–0.7 | This compound |

| Final | 105–110 | 0.1–0.3 | High-purity product (>99.5%) |

Yield Enhancement:

- Recycling unreacted sulfonic acid: Filtrate from Step 2.1 (Example Protocol) contains recoverable sulfonic acid, which is reintroduced into subsequent batches, increasing overall yield to >95%.

Comparative Analysis of Chlorination Methods

While PCl₅ is predominant, alternative chlorinating agents have been explored for specialized cases:

| Agent | Conditions | Pros/Cons | Applicability to Target Compound |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux in DMF (cat.), 80°C, 6h | Mild conditions; fewer byproducts | Limited by poor solubility of sulfonic acid. |

| Phophorus trichloride (PCl₃) | 100°C, 12h | Cost-effective | Low conversion (≤60%); requires excess reagent. |

Industrial Scalability and Cost Analysis

Key Cost Drivers:

- PCl₅ consumption: 0.6–0.8 mol per mol of product.

- Energy input: Distillation accounts for 60–70% of energy use.

Process Intensification Strategies:

- Continuous flow reactors: Minimize PCl₅ excess and improve heat transfer.

- Solvent recovery: Monochlorobenzene is >95% recyclable via distillation.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Transition metal catalysts, such as palladium or platinum, may be employed to facilitate certain reactions.

Solvents: Polar aprotic solvents, such as dimethylformamide (DMF) or dichloromethane (DCM), are often used to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Applications in Organic Synthesis

The primary application of 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride lies in its utility as a reagent in nucleophilic substitution reactions. This property allows it to serve as an effective building block for synthesizing various pharmaceutical intermediates. The sulfonyl chloride group is particularly valuable for introducing sulfonamide functionalities into target molecules, which are crucial in drug design.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Acts as an electrophile, reacting with nucleophiles to form sulfonamide derivatives. |

| Coupling Reactions | Used to couple with amines or alcohols to synthesize complex structures. |

| Functionalization of Aromatics | Introduces trifluoromethyl and sulfonyl groups into aromatic systems. |

Pharmaceutical Applications

The compound's biological activity is increasingly recognized, particularly in the context of developing new therapeutic agents. Its ability to modulate enzyme activity makes it a candidate for drug discovery efforts targeting specific biological pathways.

Case Study: Inhibition of NaV1.8 Channels

Recent studies have highlighted the potential of pyridine derivatives, including this compound, as inhibitors of sodium channels like NaV1.8, which are implicated in pain signaling pathways. This application underscores the compound's relevance in developing analgesics for chronic pain management .

Mechanism of Action

The mechanism of action of 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles. This reactivity is leveraged in the synthesis of various derivatives, which can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and physical properties of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl Chloride and Analogues

Reactivity and Electronic Effects

- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound strongly withdraws electrons via induction, polarizing the sulfonyl chloride group (SO₂Cl) and enhancing its reactivity toward nucleophiles like amines or alcohols . This effect is more pronounced in the target compound than in pyridine-3-sulfonyl chloride, which lacks activating substituents .

- This contrasts with 5-chloro-6-fluoropyridine-3-sulfonyl chloride, where smaller halogens impose less steric resistance .

- Volatility : Compared to trifluoromethanesulfonyl chloride (CF₃SO₂Cl), the target compound’s aromatic pyridine ring and higher molecular weight likely reduce volatility, improving handling safety .

Biological Activity

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a specialized pyridine derivative notable for its highly reactive sulfonyl chloride group and trifluoromethyl substitution. This compound is primarily utilized in organic synthesis and pharmaceutical applications, where it plays a crucial role in developing biologically active molecules. Its unique structural features contribute to its diverse biological activities, which are the focus of this article.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl chloride moiety allows for nucleophilic substitution reactions.

| Property | Value |

|---|---|

| Molecular Weight | 239.65 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to moisture |

The biological activity of this compound is largely attributed to its ability to act as an electrophile in nucleophilic substitution reactions. This mechanism allows it to interact with various biological targets, including enzymes and receptors, thereby influencing metabolic pathways.

Biological Activity

Research indicates that compounds containing trifluoromethyl and sulfonyl groups exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The incorporation of these functional groups can enhance the potency and selectivity of therapeutic agents.

Case Studies

- Antimicrobial Activity : A study evaluating a series of pyridine derivatives demonstrated that compounds similar to this compound exhibited potent activity against various bacterial strains. The inclusion of the trifluoromethyl group was linked to increased membrane permeability, facilitating bacterial cell disruption .

- Anticancer Properties : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong anticancer potential .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease processes. The trifluoromethyl group enhances binding affinity, which can lead to improved therapeutic outcomes in enzyme-targeted therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases potency |

| Sulfonyl Chloride Group | Enhances electrophilicity |

| Methyl Substitution | Modulates lipophilicity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves chlorination of the corresponding pyridinone using phosphoryl chloride (POCl₃) under reflux (100°C for 1 hour). Post-reaction, the mixture is neutralized with saturated sodium bicarbonate, followed by extraction with dichloromethane and purification via reduced-pressure distillation . Yield optimization requires precise stoichiometry of POCl₃ and strict temperature control to avoid side reactions like over-chlorination or decomposition.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns on the pyridine ring. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight and functional groups (e.g., sulfonyl chloride C=O stretch at ~1370 cm⁻¹). Purity is assessed via gas chromatography (GC) with flame ionization detection, requiring >95% purity for research-grade material .

Q. What are the primary applications of this sulfonyl chloride in pharmaceutical or agrochemical synthesis?

- Methodological Answer : It serves as a key intermediate for introducing sulfonamide groups into bioactive molecules. For example, it reacts with amines to form sulfonamides, which are common motifs in enzyme inhibitors or receptor modulators. Its trifluoromethyl group enhances metabolic stability and lipophilicity, critical for optimizing drug bioavailability .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic substitution reactions with this compound?

- Methodological Answer : The electron-withdrawing trifluoromethyl group at position 6 directs electrophilic attack to the sulfonyl chloride at position 3 via resonance and inductive effects. Computational studies (e.g., DFT calculations) reveal reduced electron density at the sulfonyl site, favoring nucleophilic substitution over adjacent positions. Experimental validation involves competitive reactions with amines or alcohols under varied pH conditions .

Q. What challenges arise in scaling up the synthesis of this compound, and how can side products be minimized?

- Methodological Answer : Scaling up increases risks of exothermic reactions during chlorination, requiring controlled addition of POCl₃ and efficient cooling. Side products like disulfonyl derivatives or hydrolyzed sulfonic acids form under excess chlorinating agents or moisture. Purging with inert gases (N₂/Ar) and using anhydrous solvents (e.g., distilled dichloromethane) mitigate hydrolysis. Post-synthesis, column chromatography or recrystallization removes impurities .

Q. How do steric and electronic factors affect the stability of this compound under hydrolytic conditions?

- Methodological Answer : The methyl group at position 5 introduces steric hindrance, slowing hydrolysis of the sulfonyl chloride compared to non-methylated analogs. However, the electron-deficient pyridine ring accelerates hydrolysis in polar protic solvents (e.g., water/methanol). Stability studies via kinetic assays (e.g., monitoring chloride release by ion chromatography) show half-life reductions at pH >7, necessitating storage at ≤4°C in anhydrous environments .

Q. What contradictions exist in reported synthetic yields, and how can reproducibility be improved?

- Methodological Answer : Discrepancies in yields (e.g., 60–85% in literature) stem from variations in workup protocols. For instance, incomplete neutralization of POCl₃ residues reduces yield due to side reactions. Reproducibility requires standardized quenching (e.g., slow addition of NaHCO₃ to maintain pH 7–8) and immediate extraction to isolate the product from aqueous phases. Collaborative validation via round-robin testing across labs is recommended .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonamide formation or hydrolysis. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic hotspots, while molecular dynamics simulations predict solvation effects. These tools guide solvent selection (e.g., THF vs. DMF) and catalyst design (e.g., Lewis acids for enhanced electrophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.